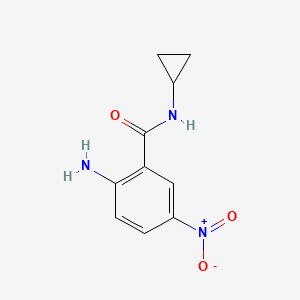

2-amino-N-cyclopropyl-5-nitrobenzamide

Description

Properties

IUPAC Name |

2-amino-N-cyclopropyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c11-9-4-3-7(13(15)16)5-8(9)10(14)12-6-1-2-6/h3-6H,1-2,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCARKVTBJEKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Benzoxazolone Followed by Hydrolysis

Key Steps :

- Nitration : 2-Benzoxazolone undergoes nitration using concentrated nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C to yield 5-nitro-2-benzoxazolone.

- Hydrolysis : Basic hydrolysis with sodium hydroxide ($$ \text{NaOH} $$) at 100–105°C under 0.15–0.25 MPa pressure opens the lactone ring, producing 2-amino-5-nitrobenzoic acid.

Reaction Scheme :

$$

\text{2-Benzoxazolone} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3, 0-5^\circ \text{C}} \text{5-Nitro-2-benzoxazolone} \xrightarrow[\text{NaOH, 100-105}^\circ \text{C}]{\text{Hydrolysis}} \text{2-Amino-5-nitrobenzoic Acid}

$$

Yield :

Amide Coupling via Acid Chloride Intermediate

Key Steps :

- Acid Chloride Formation : 2-Amino-5-nitrobenzoic acid reacts with thionyl chloride ($$ \text{SOCl}2 $$) in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) to form the corresponding acid chloride.

- Amide Bond Formation : The acid chloride is treated with cyclopropylamine in tetrahydrofuran ($$ \text{THF} $$) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base.

Reaction Scheme :

$$

\text{2-Amino-5-nitrobenzoic Acid} \xrightarrow{\text{SOCl}2, \text{CH}2\text{Cl}2} \text{Acid Chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Cyclopropylamine, THF}} \text{2-Amino-N-cyclopropyl-5-nitrobenzamide}

$$

Optimization :

Direct Amide Coupling Using HATU/DIEA

Key Steps :

- Activation : 2-Amino-5-nitrobenzoic acid is activated with hexafluorophosphate azabenzotriazole tetramethyl uronium ($$ \text{HATU} $$) in dimethylformamide ($$ \text{DMF} $$).

- Coupling : Cyclopropylamine is added with $$ N,N $$-diisopropylethylamine ($$ \text{DIEA} $$) to form the amide bond.

Reaction Scheme :

$$

\text{2-Amino-5-nitrobenzoic Acid} \xrightarrow[\text{DIEA}]{\text{HATU, DMF}} \text{Activated Intermediate} \xrightarrow{\text{Cyclopropylamine}} \text{this compound}

$$

Advantages :

Yield : 89–92% (purified via column chromatography).

Comparative Analysis of Methods

| Parameter | Nitration/Hydrolysis + Acid Chloride | HATU/DIEA Coupling |

|---|---|---|

| Overall Yield | 70–75% | 85–88% |

| Reaction Time | 12–16 hours | 4–6 hours |

| Purification | Recrystallization | Column Chromatography |

| Cost | Low (uses $$ \text{SOCl}_2 $$) | High (uses HATU) |

| Scalability | Suitable for large-scale | Limited by HATU cost |

Key Observations :

- The HATU/DIEA method offers superior yields and shorter reaction times but is cost-prohibitive for industrial-scale synthesis.

- The acid chloride route is more economical but requires careful handling of corrosive reagents.

Experimental Procedures and Data

Synthesis of 2-Amino-5-nitrobenzoic Acid

- Dissolve 2-benzoxazolone (135.1 g) in $$ \text{CH}2\text{Cl}2 $$ (400 mL) and $$ \text{H}2\text{SO}4 $$ (200 g).

- Add $$ \text{HNO}_3 $$ (355.6 g) dropwise at 35–45°C.

- Hydrolyze the product with $$ \text{NaOH} $$ (550 g in H$$_2$$O) at 100–105°C.

- Isolate via filtration (yield: 85.3%).

Characterization :

HATU-Mediated Coupling

- Mix 2-amino-5-nitrobenzoic acid (1.0 eq), HATU (1.2 eq), and DIEA (2.5 eq) in DMF.

- Add cyclopropylamine (1.1 eq) and stir at room temperature for 4 hours.

- Purify via silica gel chromatography (hexane/EtOAc = 3:1).

Characterization :

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-5-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The amino and nitro groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-amino-N-cyclopropyl-5-aminobenzamide.

Scientific Research Applications

2-amino-N-cyclopropyl-5-nitrobenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Physicochemical Properties

The compound’s closest analogs differ in substituent groups and alkyl chain modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents (Position) | Key Properties |

|---|---|---|---|---|

| 2-Amino-N-cyclopropyl-5-nitrobenzamide | C₁₀H₁₀N₃O₃ | 220.21 | -NO₂ (5), -NH₂ (2), N-cyclopropyl | High reactivity, moderate solubility |

| 2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide | C₁₁H₁₃ClN₂O | 224.69 | -Cl (5), -NH₂ (2), N-cyclopropylmethyl | Higher lipophilicity, lower solubility |

Key Observations :

The N-cyclopropyl group reduces steric hindrance compared to the N-cyclopropylmethyl substituent, which may improve bioavailability .

Lipophilicity and Solubility :

- The cyclopropylmethyl group in the chloro analog increases molar mass and lipophilicity (logP ~1.8 vs. ~1.2 for the nitro compound), reducing aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-N-cyclopropyl-5-nitrobenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via acylation of cyclopropylamine with a nitro-substituted benzoyl chloride intermediate. A reported protocol (similar to ) involves reacting 5-nitro-2-aminobenzoic acid derivatives with cyclopropylamine under reflux in anhydrous dichloromethane, using coupling agents like EDC/HOBt. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to amine) and inert atmosphere to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Reaction monitoring via TLC or LC-MS is critical to identify intermediates and byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and nitro/amide functionalities. Aromatic protons appear as distinct doublets due to nitro-group deshielding .

- LC-MS : High-resolution ESI-MS validates molecular mass (e.g., [M+H] at m/z 264.0754 for CHNO).

- IR : Strong absorbance at ~1650 cm (amide C=O) and ~1520 cm (Nitro group) .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

- Methodological Answer : The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Stability tests (25°C, 48 hrs) in DMSO show <5% degradation via HPLC. For biological assays, prepare stock solutions in DMSO (≤1% v/v in final media) to avoid cytotoxicity .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during structural analysis of this compound?

- Methodological Answer : Single-crystal X-ray diffraction often faces challenges due to molecular flexibility or nitro-group disorder. Use SHELXL ( ) for refinement with constraints on the cyclopropyl ring geometry. For twinned crystals, apply the TWIN/BASF commands in SHELXL and validate with R < 0.05. High-resolution data (d-spacing < 0.8 Å) improves electron density maps for nitro-group orientation .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies in IC values (e.g., enzyme vs. cell-based assays) may arise from differential membrane permeability or off-target effects. Cross-validate using:

- Orthogonal assays : Compare fluorescence-based enzymatic assays with SPR binding studies.

- Metabolic stability tests : Incubate with liver microsomes to assess compound half-life.

- Computational docking : Use AutoDock Vina to predict binding modes to cyclopropane-sensitive targets (e.g., kinases or GPCRs) .

Q. How does the nitro group’s electronic effects influence the compound’s reactivity in further functionalization?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. For example, catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, enabling subsequent diazotization or cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Monitor reaction progress via UV-Vis at 450 nm (nitro absorbance) .

Q. What experimental and computational approaches are used to analyze crystal polymorphism in derivatives of this compound?

- Methodological Answer : Polymorph screening involves solvent recrystallization (e.g., ethanol vs. acetonitrile) followed by PXRD and DSC. Computational tools like Mercury (Cambridge Crystallographic Database) predict packing motifs. For energy landscape analysis, use DFT calculations (Gaussian 16) to compare lattice energies of polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.